Foreword: The Cyclobutane Motif in Modern Drug Discovery
Foreword: The Cyclobutane Motif in Modern Drug Discovery
An In-depth Technical Guide to the Structural Analysis of Cyclobutanecarboxylates for Researchers, Scientists, and Drug Development Professionals
The cyclobutane ring, once considered a mere chemical curiosity due to its inherent ring strain, has emerged as a powerful motif in modern medicinal chemistry.[1] Its unique, non-planar, puckered conformation offers a rigid scaffold that can position substituents in well-defined three-dimensional space, a critical feature for optimizing interactions with biological targets.[1][2] Unlike conformationally flexible alkyl chains or flat aromatic rings, the cyclobutane moiety provides a means to reduce planarity, enhance metabolic stability, and serve as a bioisostere for other chemical groups.[1] Cyclobutanecarboxylates, which combine this valuable scaffold with a versatile carboxylic acid or ester functional group, are crucial intermediates in the synthesis of advanced pharmaceutical agents.[3][4][5]
This guide, prepared from the perspective of a Senior Application Scientist, moves beyond a simple recitation of analytical techniques. It provides a comprehensive framework for the structural elucidation of cyclobutanecarboxylate-containing molecules, emphasizing the causal relationships between molecular structure and spectroscopic output. We will explore not just how to apply these techniques, but why specific experimental choices are made and how the data from multiple, orthogonal methods are synthesized to build an unassailable structural hypothesis.
The Foundational Challenge: Conformational Complexity of the Cyclobutane Ring
A rigorous structural analysis of any cyclobutanecarboxylate begins with an appreciation of its core conformational properties. The cyclobutane ring is not a flat square as 2D drawings might suggest. To alleviate the significant torsional strain that would result from four pairs of fully eclipsed C-H bonds, the ring adopts a "puckered" or "butterfly" conformation.[2][6][7] This puckering reduces torsional strain at the cost of a slight increase in angle strain, with C-C-C bond angles around 88°, a significant deviation from the ideal 109.5° tetrahedral angle.[6]
This puckered geometry creates two distinct positions for a substituent on any given carbon: an axial position, pointing roughly perpendicular to the average plane of the ring, and an equatorial position, pointing outwards from the ring's perimeter. The carboxylate group on a cyclobutanecarboxylate will rapidly interconvert between these positions at room temperature. The precise equilibrium and the energy barrier to this "ring-flipping" are influenced by the nature of the carboxylate (acid vs. ester) and other substituents. This dynamic behavior is the central reason why a multi-technique approach is essential, as different methods provide insight into the molecule's structure on different timescales.
Caption: Fig. 1: Puckered conformation of the cyclobutane ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping Connectivity and Conformation
NMR is arguably the most powerful technique for elucidating the detailed covalent structure and conformational preferences of cyclobutanecarboxylates in solution.[8]
Expertise & Causality in NMR Analysis
The complexity of ¹H NMR spectra for cyclobutane systems arises directly from the ring's puckered, asymmetric nature. Protons on the same carbon (geminal) are chemically non-equivalent, as are protons on different carbons (vicinal). This leads to complex splitting patterns (multiplets) that require high-field instruments and often 2D NMR techniques for full resolution.
-
¹H NMR Spectroscopy : The proton alpha to the carboxylate group is typically the most deshielded of the ring protons, appearing around 3.1-3.2 ppm for the acid and slightly different for esters. The remaining ring protons form a complex set of multiplets further upfield, typically between 1.7 and 2.6 ppm.[9] The coupling constants (J-values) between these protons are rich with conformational information, though extracting it can be challenging due to signal overlap.
-
¹³C NMR Spectroscopy : The spectrum is generally simpler. The carbonyl carbon is the most downfield signal (~175-180 ppm). The alpha-carbon appears around 40-50 ppm, with the other ring carbons appearing at higher field (20-30 ppm). For ethyl esters, the O-CH₂ and CH₃ signals are characteristic, appearing around 60 ppm and 14 ppm, respectively.
-
2D NMR Techniques (COSY, HSQC, HMBC) : These are not optional; they are essential for self-validating assignments.
-
COSY (Correlation Spectroscopy) is used to establish proton-proton coupling networks, definitively linking the alpha-proton to its neighbors on the ring.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the carbon signal to which it is directly attached, allowing for unambiguous assignment of the complex proton multiplets to their respective ring positions.
-
HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are two or three bonds away. This is critical for confirming the overall structure, for instance, by showing a correlation from the alpha-proton to the carbonyl carbon.
-
Experimental Protocol: Full NMR Characterization
-
Sample Preparation : Dissolve ~5-10 mg of the cyclobutanecarboxylate sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a good first choice for many esters.[10]
-
Instrument Setup : Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.
-
¹H NMR Acquisition : Acquire a standard 1D proton spectrum. Ensure adequate signal-to-noise by adjusting the number of scans.
-
¹³C NMR Acquisition : Acquire a proton-decoupled 1D carbon spectrum. This often requires a larger number of scans for sufficient sensitivity.
-
2D NMR Acquisition :
-
Acquire a phase-sensitive gradient-enhanced COSY spectrum to map ¹H-¹H correlations.
-
Acquire a gradient-enhanced HSQC spectrum to map ¹H-¹³C one-bond correlations.
-
Acquire a gradient-enhanced HMBC spectrum, optimizing the long-range coupling delay (e.g., to 8 Hz) to observe two- and three-bond correlations.
-
-
Data Processing and Analysis : Process all spectra using appropriate software (e.g., Mnova, TopSpin). Use the 2D spectra to systematically build the molecular structure, starting from an easily identifiable signal (like the ethyl group protons in an ester) and walking around the ring using COSY and HMBC correlations.
| Technique | Purpose | Typical Chemical Shifts (ppm) for Ethyl Cyclobutanecarboxylate [9][10] |
| ¹H NMR | Identify proton environments and splitting patterns. | -COOCH₂CH₃ : 4.1 (q); -CH-COO : 3.1 (m); Ring-CH₂ : 1.8-2.4 (m); -COOCH₂CH₃ : 1.2 (t) |
| ¹³C NMR | Identify unique carbon environments. | C=O : ~175; -COOCH₂CH₃ : ~60; -CH-COO : ~45; Ring-CH₂ : ~25, ~18; -COOCH₂CH₃ : ~14 |
| COSY | Establish H-H connectivity. | Cross-peaks between all adjacent ring protons and within the ethyl group. |
| HSQC | Link protons to their directly attached carbons. | Cross-peaks for each C-H pair. |
| HMBC | Establish long-range (2-3 bond) H-C connectivity. | Key correlation: -CH-COO proton to C=O carbon. |
Mass Spectrometry (MS): Determining Mass and Fragmentation Pathways
Mass spectrometry is the cornerstone for determining the molecular weight and elemental composition of a cyclobutanecarboxylate, and its fragmentation patterns provide valuable structural clues.[11][12]
Expertise & Causality in MS Analysis
The choice of ionization technique is the most critical experimental decision and is dictated by the analytical goal.
-
Electron Ionization (EI) : This is a "hard" ionization technique typically used with Gas Chromatography (GC-MS). It imparts significant energy, leading to extensive and reproducible fragmentation. While the molecular ion (M⁺˙) may be weak or absent, the resulting fragmentation pattern is highly characteristic and serves as a "fingerprint" for the molecule.[11] For ethyl cyclobutanecarboxylate, key fragments arise from the loss of the ethoxy group (-OC₂H₅), loss of ethylene from the ring, and cleavage of the ring itself.[13][14]
-
Soft Ionization (e.g., ESI, APCI, CI) : These techniques are coupled with Liquid Chromatography (LC-MS) and are designed to produce an abundant ion corresponding to the intact molecule (e.g., [M+H]⁺ or [M+Na]⁺).[11] This is essential for accurately determining the molecular weight. Chemical Ionization (CI) is a soft technique that can be used with GC-MS to confirm the molecular ion when it's missing in the EI spectrum.[11]
-
High-Resolution Mass Spectrometry (HRMS) : Using an orbitrap or time-of-flight (TOF) analyzer, HRMS measures mass with extremely high accuracy (typically < 5 ppm error). This allows for the unambiguous determination of the elemental formula, a critical piece of data for any novel compound.[12]
Experimental Protocol: GC-MS with Electron Ionization
-
Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Method :
-
Injector: Set to a temperature that ensures rapid volatilization without degradation (e.g., 250 °C).
-
Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).
-
Oven Program: Start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g., 280 °C) to ensure elution of the compound.
-
-
MS Method :
-
Ion Source: Electron Ionization (EI) at 70 eV. This is the standard energy to allow comparison with library spectra.[13]
-
Mass Analyzer: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).
-
-
Data Analysis :
-
Identify the peak corresponding to your compound in the total ion chromatogram (TIC).
-
Examine the mass spectrum for that peak. Look for a potential molecular ion peak (for C₇H₁₂O₂, this would be m/z 128).[14][15]
-
Analyze the fragmentation pattern. Key expected fragments for ethyl cyclobutanecarboxylate include m/z 100 (loss of C₂H₄), m/z 83 (loss of -OC₂H₅), and m/z 55 (C₄H₇⁺, the cyclobutyl cation).[14]
-
Caption: Fig. 2: Typical GC-MS workflow for cyclobutanecarboxylate analysis.
Vibrational Spectroscopy (IR & Raman): Probing Functional Groups
Infrared (IR) and Raman spectroscopy are rapid, non-destructive techniques that provide confirmation of key functional groups. They are based on the principle that molecular bonds vibrate at specific, quantized frequencies.
Expertise & Causality in Vibrational Analysis
For a cyclobutanecarboxylate, the spectrum is dominated by vibrations of the ester group and the hydrocarbon backbone. The most informative signals are:
-
C=O Stretch : This is typically the strongest and sharpest absorption in the IR spectrum, appearing around 1730-1740 cm⁻¹. Its precise position confirms the presence of a saturated ester.
-
C-O Stretch : Two C-O stretching vibrations are expected for the ester, typically in the 1000-1300 cm⁻¹ region.
-
C-H Stretches : Absorptions just below 3000 cm⁻¹ (e.g., 2850-2990 cm⁻¹) confirm the presence of sp³-hybridized C-H bonds in the cyclobutane ring and ethyl group.[16]
-
Cyclobutane Ring Vibrations : The cyclobutane ring itself has characteristic deformation and puckering modes, though these can be complex and appear in the fingerprint region (<1500 cm⁻¹).[16][17] A band around 900 cm⁻¹ is sometimes associated with ring deformation.[16]
The absence of a broad absorption around 2500-3300 cm⁻¹ is a key piece of self-validating data, confirming that the sample is an ester and not the corresponding carboxylic acid.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Instrument Preparation : Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and collecting a background spectrum.
-
Sample Application : Place one to two drops of the liquid cyclobutanecarboxylate sample directly onto the ATR crystal.
-
Data Acquisition : Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis : Identify the key absorption bands and compare them to expected values for esters and cyclobutane rings.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |
| C-H Stretch (sp³) | 2850 - 2990 | Confirms alkane-like structure of the ring.[16] |
| C=O Stretch (Ester) | 1730 - 1740 | Strong, sharp peak confirming the ester functional group.[15] |
| C-O Stretch | 1000 - 1300 | Confirms the C-O single bonds of the ester. |
| Ring Deformation | ~900 | Can be indicative of the cyclobutane ring system.[16] |
X-ray Crystallography: Unambiguous 3D Structure Determination
When an unambiguous, solid-state structure is required, single-crystal X-ray crystallography is the definitive technique. It provides precise measurements of bond lengths, bond angles, and torsional angles, offering an exact picture of the molecule's conformation as it exists in the crystal lattice.[18][19]
Expertise & Causality in Crystallographic Analysis
The primary challenge is often not the data collection itself, but growing a suitable single crystal, which can be a significant experimental hurdle for oils or low-melting-point solids. The data generated provides the ultimate validation for the structural hypotheses built from spectroscopic methods. For a cyclobutanecarboxylate, the key outputs would be:
-
Confirmation of Connectivity : Absolute proof of the atomic connections.
-
Precise Ring Geometry : Exact measurement of the C-C-C bond angles and the degree of ring puckering (dihedral angles).[20]
-
Substituent Conformation : Determination of whether the carboxylate group occupies an axial or equatorial position in the solid state.
-
Intermolecular Interactions : Insight into how the molecules pack together in the crystal, which can be relevant for understanding physical properties.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization : Grow a single crystal of the compound (or a suitable solid derivative) of high quality, typically 0.1-0.3 mm in size. This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling.
-
Crystal Mounting : Mount the selected crystal on a goniometer head.
-
Data Collection : Place the goniometer on the diffractometer. A modern instrument with a CCD or CMOS detector will automatically center the crystal and collect a full sphere of diffraction data, often at a low temperature (e.g., 100 K) to minimize thermal motion.[19]
-
Structure Solution and Refinement : The diffraction data is processed to yield a set of structure factors. Software is used to solve the phase problem and generate an initial electron density map, from which an atomic model is built. This model is then refined against the experimental data to achieve the best possible fit.
-
Data Validation and Reporting : The final model is validated using established metrics (e.g., R-factors) and is typically deposited in a crystallographic database. The output is reported in a standard format, such as a Crystallographic Information File (CIF).
| Parameter | Example Data for a Cyclobutane Derivative | Significance |
| Crystal System | Monoclinic | Describes the basic symmetry of the crystal lattice.[18] |
| Space Group | P2₁/c | Describes the specific symmetry elements within the lattice.[18] |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating unit.[18] |
| C-C Bond Lengths | 1.54 - 1.56 Å | Confirms single bonds, may show effects of ring strain.[20] |
| C-C-C Bond Angles | ~88° | Quantifies the angle strain in the four-membered ring.[20] |
| Ring Puckering Angle | ~25-30° | Quantifies the deviation from planarity.[20][21] |
Integrated Structural Elucidation: A Self-Validating Workflow
No single technique provides the complete picture. The power of modern structural analysis lies in the logical integration of orthogonal techniques, where the results of one method validate and complement the others.
Caption: Fig. 3: Integrated workflow for structural elucidation.
This workflow represents a system of self-validation. The elemental formula from HRMS must match the proton and carbon counts from NMR. The functional groups identified by IR must be consistent with the chemical shifts and correlations seen in the NMR spectra. Finally, the definitive 3D structure from X-ray crystallography must be consistent with all the preceding spectroscopic data. By following this logical progression, researchers can arrive at a structural assignment with the highest possible degree of confidence.
References
-
Clerc, J. T., & Simon, W. (1969). Advances in structure elucidation of small molecules using mass spectrometry. Pure and Applied Chemistry, 19(3-4), 459-480. [Link]
-
Chemistry LibreTexts. (2024). 4.4: Conformations of Cycloalkanes. [Link]
-
Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl cyclobutanecarboxylate. PubChem Compound Database. [Link]
-
Li, L., & Li, R. (2021). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules, 26(11), 3194. [Link]
-
ChemTalk. (n.d.). Ring Conformation. [Link]
-
Katon, J. E., & Carter, R. O. (1972). Vibrational Spectra of Substituted Cyclobutane Compounds. DTIC. [Link]
-
Vijayasekhar, J., Suneetha, P., & Lavanya, K. (2023). Vibrational spectra of cyclobutane-d8 using symmetry-adapted one-dimensional Lie algebraic framework. Journal of Theoretical and Applied Physics, 17(3), 52. [Link]
-
Maricopa Open Digital Press. (n.d.). Conformational Analysis of Cycloalkanes. In Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]
-
Master Organic Chemistry. (2014). Ring Strain In Cyclopropane And Cyclobutane. [Link]
-
Bak, D. A., & Conrow, K. (1968). Mass Spectra of Certain Cyclobutanecarboxylates. The Journal of Organic Chemistry, 33(1), 370-372. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ethyl Cyclobutanecarboxylate: A Versatile Pharmaceutical Intermediate for Advanced Synthesis. [Link]
-
Li, H., et al. (1993). High Resolution Infrared Spectroscopy of Cyclobutane: A Study of Vibrational Mode Coupling Involving Large Amplitude, Low Frequency Modes. ResearchGate. [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclobutane. [Link]
-
Nguyen, T. D., et al. (2020). Structure elucidation of small organic molecules by contemporary computational chemistry methods. Semantic Scholar. [Link]
-
NIST. (n.d.). Ethyl cyclobutanecarboxylate. In NIST Chemistry WebBook. [Link]
-
Georganics. (n.d.). Cyclobutanecarboxylic acid - general description. [Link]
-
Egawa, T., et al. (2007). Structure, vibrational spectrum, and ring puckering barrier of cyclobutane. PubMed. [Link]
-
Georganics. (n.d.). General description of Cyclobutanecarboxylic acid. [Link]
-
Fiehn Lab. (n.d.). Structure Elucidation of Small Molecules. [Link]
-
SpectraBase. (n.d.). Cyclobutane-carboxylic acid, ethyl ester - Optional[1H NMR]. [Link]
-
Boulos, S. (2018). Advances in Structural Elucidation of Small Molecules via High Performance Mass Spectrometry. Infoscience. [Link]
-
NIST. (n.d.). 1,2-Cyclobutanedicarboxylic acid, dimethyl ester. In NIST Chemistry WebBook. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Expanding Role of Cyclobutanecarboxylic Acid in Chemical Research and Development. [Link]
-
Salazar, K. V., et al. (2023). CONFORMATIONAL ANALYSIS OF CYCLOBUTANECARBOXYLIC ACID. ResearchGate. [Link]
-
Bloom Tech. (2024). Applications Of 1-Hydroxy-Cyclobutanecarboxylic Acid? [Link]
-
Wikipedia. (n.d.). Cyclobutanecarboxylic acid. [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). Cyclobutanecarboxylic acid. [Link]
-
Organic Syntheses. (n.d.). 1,1-CYCLOBUTANEDICARBOXYLIC ACID AND CYCLOBUTANECARBOXYLIC ACID. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Ethyl-1-cyclobutanecarboxylate. PubChem Compound Database. [Link]
-
NIST. (n.d.). Ethyl cyclobutanecarboxylate. [Link]
-
NIST. (n.d.). Cyclobutanecarboxylic acid, pent-2-en-4-ynyl ester. In NIST Chemistry WebBook. [Link]
- Google Patents. (n.d.).
-
National Center for Biotechnology Information. (n.d.). Cyclobutanecarboxylic acid, cyclobutyl ester. PubChem Compound Database. [Link]
-
Wessjohann, L. A., et al. (2018). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 13(1), 7-19. [Link]
-
National Center for Biotechnology Information. (n.d.). Cyclobutanecarboxylic acid, undec-2-enyl ester. PubChem Compound Database. [Link]
-
El-Gohary, H. S., & El-Gammal, O. A. (2020). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. Scientific reports, 10(1), 1-11. [Link]
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ring Conformation | ChemTalk [chemistrytalk.org]
- 3. nbinno.com [nbinno.com]
- 4. Cyclobutanecarboxylic acid - general description [georganics.sk]
- 5. nbinno.com [nbinno.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]
- 9. Ethyl cyclobutanecarboxylate(14924-53-9) 1H NMR spectrum [chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Ethyl cyclobutanecarboxylate [webbook.nist.gov]
- 15. Ethyl cyclobutanecarboxylate | C7H12O2 | CID 84700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. infrared spectrum of cyclobutane C4H8 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. apps.dtic.mil [apps.dtic.mil]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structure, vibrational spectrum, and ring puckering barrier of cyclobutane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. dalalinstitute.com [dalalinstitute.com]
